molecular formula C12H12FNO3 B2955103 1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 346446-24-0

1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2955103
CAS RN: 346446-24-0
M. Wt: 237.23
InChI Key: QSGKDHFXZIPZLQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “1-(2-Fluoro-5-methylphenyl)” part suggests that there is a fluorine atom and a methyl group attached to a phenyl ring, which is then attached to the pyrrolidine ring at the 1-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine carboxylic acid derivative with a 2-fluoro-5-methylphenyl group. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a phenyl ring (a six-membered ring of carbon atoms) with a fluorine atom and a methyl group attached .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the carboxylic acid group could be involved in acid-base reactions, and the phenyl ring could potentially undergo electrophilic aromatic substitution reactions, especially at positions ortho and para to the methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group and the polarizable phenyl ring could influence its solubility, and the presence of the fluorine atom could influence its reactivity .

Scientific Research Applications

Antibacterial Applications

Research has explored the synthesis and structure-activity relationships of compounds related to 1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly in the context of developing new antibacterial agents. For instance, derivatives of fluoronaphthyridines have been synthesized and evaluated for their antibacterial activities, demonstrating promising results against various bacteria (Bouzard et al., 1992). Similarly, pyridonecarboxylic acids have been studied for their antibacterial potency, showing effectiveness in both in vitro and in vivo models (Egawa et al., 1984).

Fluorescent Applications

The compound's derivatives have found applications in the synthesis of fluorescent materials. For example, carbon dots with high fluorescence quantum yield have been developed using organic fluorophores, demonstrating potential for expanding their applications due to their significant fluorescence origins (Shi et al., 2016). Additionally, fluorescent pH sensors constructed from heteroatom-containing luminogens exhibit tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, suitable for detecting acidic and basic organic vapors (Yang et al., 2013).

Synthesis of Carboxamides

The synthesis of carboxamides presents another area of application, where betaine serves as an effective acid captor. This method affords the corresponding carboxamides in good yields, highlighting a convenient approach for chemical synthesis (Mukaiyama et al., 1976). Such methodologies are crucial for the development of pharmaceuticals and materials science.

Material Science Applications

In material science, derivatives of 1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid contribute to the synthesis of novel aromatic polyamides. These compounds, characterized by their inherent viscosities and thermal stability, are promising materials for various industrial applications due to their solubility in organic solvents and capability to form transparent, flexible, and tough films (Hsiao et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended to be used as a pharmaceutical .

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-2-3-9(13)10(4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGKDHFXZIPZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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